molecular formula C24H28N6O3 B11197007 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B11197007
M. Wt: 448.5 g/mol
InChI Key: ZSWMAOUJRSKRGP-UHFFFAOYSA-N
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Description

4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the amino, ethoxyphenyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases, pending further research.

    Industry: Possible use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidine derivatives with different substituents. Examples could be:

  • 4-amino-N-(4-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
  • 4-amino-N-(4-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H28N6O3

Molecular Weight

448.5 g/mol

IUPAC Name

4-amino-N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C24H28N6O3/c1-3-33-18-10-8-17(9-11-18)27-23(31)19-16-26-24(28-22(19)25)30-14-12-29(13-15-30)20-6-4-5-7-21(20)32-2/h4-11,16H,3,12-15H2,1-2H3,(H,27,31)(H2,25,26,28)

InChI Key

ZSWMAOUJRSKRGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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